![molecular formula C22H21N3O5 B2369616 N1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-N2-(3-オキソ-1,2,3,5,6,7-ヘキサヒドロピリド[3,2,1-ij]キノリン-9-イル)オキサラミド CAS No. 898438-43-2](/img/structure/B2369616.png)
N1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-N2-(3-オキソ-1,2,3,5,6,7-ヘキサヒドロピリド[3,2,1-ij]キノリン-9-イル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物は、(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)ベンゼンスルホンアミドの誘導体として合成されており、強力な抗菌特性を示しています . これは、新しい抗菌薬の開発のための潜在的な候補となります .
酵素阻害剤
この化合物はまた、リポキシゲナーゼ酵素に対して中程度の阻害活性があることが判明しています . これは、リポキシゲナーゼ酵素が重要な役割を果たす炎症性疾患や癌などの疾患の治療に潜在的に使用できることを示唆しています .
プロテアーゼ阻害剤
スルホンアミドは、この化合物が属する化合物クラスであり、プロテアーゼの阻害剤として知られています . これは、プロテアーゼ酵素が重要な役割を果たすHIVなどの疾患の治療に潜在的な用途があることを示唆しています .
炭酸脱水酵素阻害剤
スルホンアミドは、炭酸脱水酵素の阻害剤でもあります これは、てんかんや骨粗鬆症など、多くの生理学的障害で重要な役割を果たす酵素です . これは、これらの疾患の治療に潜在的な用途があることを示唆しています .
抗癌特性
スルホンアミド誘導体の中には、G1期で細胞周期を乱し、ヒストン脱アセチル化酵素(HDAC)の阻害剤として作用することで、腫瘍細胞の増殖を停止させることによって、抗癌特性を示すことが判明しています . これは、癌治療に潜在的な用途があることを示唆しています .
結晶構造解析
この化合物は、結晶構造解析に使用されています . これは、化合物の結晶構造を理解することが不可欠な材料科学や固体物理学に潜在的な用途があることを示唆しています .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19-6-3-14-11-16(10-13-2-1-7-25(19)20(13)14)24-22(28)21(27)23-15-4-5-17-18(12-15)30-9-8-29-17/h4-5,10-12H,1-3,6-9H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDPYSWSMRWNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5)CCC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-ethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369534.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)
![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)
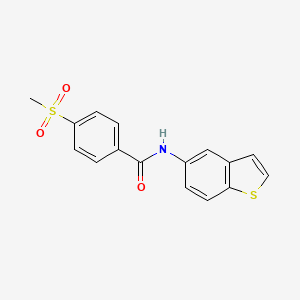
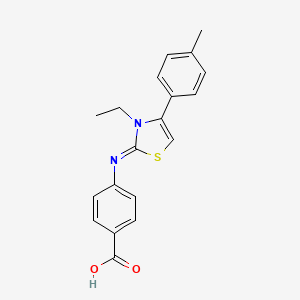
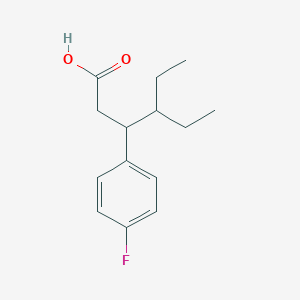
![2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)
![3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2369546.png)
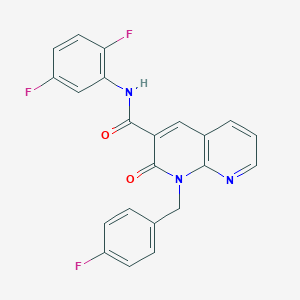

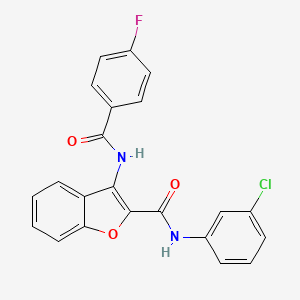
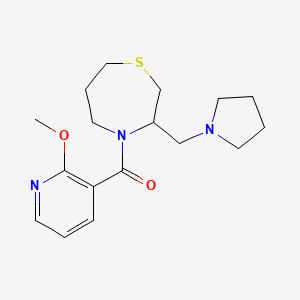
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
